molecular formula C18H18N4O4 B2929684 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034444-09-0

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2929684
CAS No.: 2034444-09-0
M. Wt: 354.366
InChI Key: CZTRGFSQQIJSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with intricate molecular architecture. This compound falls within the class of heterocyclic organic molecules, characterized by the presence of both benzoxazole and pyrrolidine rings. Due to its unique structure, it holds potential utility across various domains of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d]oxazole core through cyclization reactions. Subsequent steps would incorporate the pyrrolidine and methylpyridazinyl groups via nucleophilic substitution or condensation reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Catalysts may be employed to enhance reaction rates and yields. Common methods include batch reactors for small-scale production and continuous flow reactors for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions including:

  • Oxidation: : Potential oxidation at the methylpyridazinyl group.

  • Reduction: : Reduction reactions could target the oxoethyl group.

  • Substitution: : Nucleophilic substitutions on the pyrrolidine ring are plausible.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkyl halides, Grignard reagents.

Major Products

Depending on the reaction type and conditions, the compound can yield various products. Oxidation might produce carboxylated derivatives, reduction could lead to alcohols, and substitutions can generate a wide array of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a starting material for synthesizing more complex molecules. Its heterocyclic nature makes it valuable for creating pharmacologically active compounds.

Biology and Medicine

Due to its structural similarity to other bioactive molecules, it may serve as a lead compound in drug discovery, potentially targeting pathways related to neurological or inflammatory conditions.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on the specific context in which the compound is used. For instance, in a biological setting, it might interact with specific enzymes or receptors, modulating their activity. In material science, its properties might influence the mechanical and thermal characteristics of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Lacks the methyl group on the pyridazine ring.

  • 3-(2-(3-((6-methylpyridazin-3-yl)thio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Substitutes an oxygen atom with sulfur.

Uniqueness

The inclusion of the 6-methylpyridazinyl group distinguishes it from other similar compounds, potentially offering unique binding affinities and reactivity profiles in both chemical and biological contexts.

Voilà! A detailed dive into 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Intrigued by any specific section?

Properties

IUPAC Name

3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-6-7-16(20-19-12)25-13-8-9-21(10-13)17(23)11-22-14-4-2-3-5-15(14)26-18(22)24/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTRGFSQQIJSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.